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molecular formula C8H9N3O3 B8716023 1-(6-Nitropyridin-3-yl)azetidin-3-ol

1-(6-Nitropyridin-3-yl)azetidin-3-ol

Cat. No. B8716023
M. Wt: 195.18 g/mol
InChI Key: DMCQIHOQXHPIGF-UHFFFAOYSA-N
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Patent
US09416136B2

Procedure details

To a solution of 5-bromo-2-nitropyridine (0.54 g, 2.66 mmol), azetidin-3-ol hydrochloride (0.46 g, 4.17 mmol) and tetrabutylammonium iodide (0.103 g, 0.278 mmol) in 6 mL of DMSO is added potassium carbonate (1.06 g, 7.68 mmol). The resulting mixture is heated to 80° C. for 3 h. Poured into ethyl acetate/NaHCO3 solution. Extracted with ethyl acetate (2×250 mL). The organic layer is ished with brine and dried over Na2SO4. Concentrated to give 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (153 mg, 29%). MS (ESI) m/z 240.1 (M+H)+
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
ethyl acetate NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.Cl.[NH:12]1[CH2:15][CH:14]([OH:16])[CH2:13]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C.C([O-])(O)=O.[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:12]2[CH2:15][CH:14]([OH:16])[CH2:13]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2,3.4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
0.46 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
1.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.103 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ethyl acetate NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09416136B2

Procedure details

To a solution of 5-bromo-2-nitropyridine (0.54 g, 2.66 mmol), azetidin-3-ol hydrochloride (0.46 g, 4.17 mmol) and tetrabutylammonium iodide (0.103 g, 0.278 mmol) in 6 mL of DMSO is added potassium carbonate (1.06 g, 7.68 mmol). The resulting mixture is heated to 80° C. for 3 h. Poured into ethyl acetate/NaHCO3 solution. Extracted with ethyl acetate (2×250 mL). The organic layer is ished with brine and dried over Na2SO4. Concentrated to give 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (153 mg, 29%). MS (ESI) m/z 240.1 (M+H)+
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
ethyl acetate NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.Cl.[NH:12]1[CH2:15][CH:14]([OH:16])[CH2:13]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C.C([O-])(O)=O.[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:12]2[CH2:15][CH:14]([OH:16])[CH2:13]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2,3.4.5,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
0.46 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
1.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.103 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ethyl acetate NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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